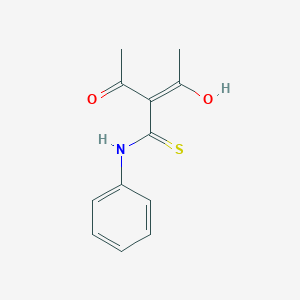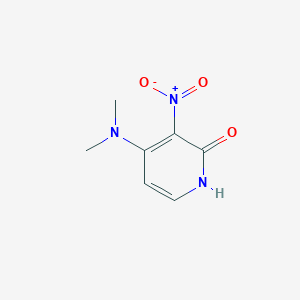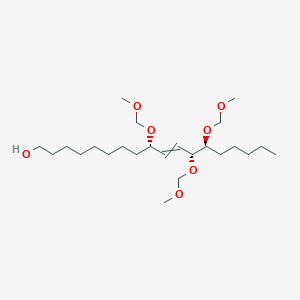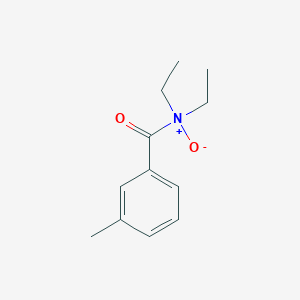![molecular formula C18H22N6O2S B14176573 5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic, heterocyclic organic compounds similar to pyridine, with nitrogen atoms at positions 1 and 3 in the ring . This specific compound features a unique structure with a thieno[3,2-d]pyrimidine core, which is further substituted with various functional groups, including a morpholinyl group and a methoxy-methylethyl group.
Métodos De Preparación
The synthesis of 2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the morpholinyl group and the methoxy-methylethyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Addition reactions can occur at the double bonds present in the thieno[3,2-d]pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- can be compared with other similar compounds, such as aminopyrimidines . These compounds share a similar pyrimidine core but differ in their substituents and functional groups, which can lead to differences in their chemical properties and biological activities. The uniqueness of 2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H22N6O2S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
5-[6-(2-methoxypropan-2-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H22N6O2S/c1-18(2,25-3)13-8-12-14(27-13)16(24-4-6-26-7-5-24)23-15(22-12)11-9-20-17(19)21-10-11/h8-10H,4-7H2,1-3H3,(H2,19,20,21) |
Clave InChI |
BRCOIQMZYMWNIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)

![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)



![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)



![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)

